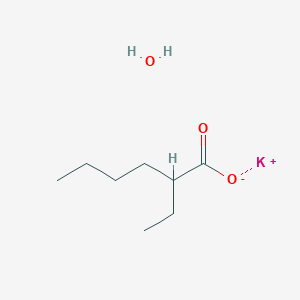
Potassium 2-ethylhexanoate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-ethylhexanoate hydrate is an organic compound with the chemical formula C8H15KO2This compound is primarily used as a reaction intermediate and has applications in various fields, including the synthesis of pharmaceuticals and as a catalyst in polyurethane systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 2-ethylhexanoate hydrate can be synthesized by reacting 2-ethylhexanoic acid with potassium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent, and the product is isolated by crystallization or evaporation of the solvent .
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-ethylhexanoate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylates.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylates
Reduction: Alcohols
Substitution: Substituted 2-ethylhexanoates
Scientific Research Applications
Potassium 2-ethylhexanoate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymer production.
Biology: It serves as a reagent in biochemical assays and enzyme reactions.
Medicine: It is used in the synthesis of pharmaceuticals, including benzylpenicillin.
Industry: It acts as a corrosion inhibitor in automotive antifreeze and as a catalyst in polyurethane systems
Mechanism of Action
The mechanism of action of potassium 2-ethylhexanoate hydrate involves its ability to act as a catalyst or intermediate in various chemical reactions. It facilitates the conversion of reactants to products by lowering the activation energy of the reaction. In biological systems, it can interact with enzymes and other proteins to modulate their activity .
Comparison with Similar Compounds
- Sodium 2-ethylhexanoate
- Calcium 2-ethylhexanoate
- Magnesium 2-ethylhexanoate
Comparison: Potassium 2-ethylhexanoate hydrate is unique due to its specific reactivity and solubility properties. Compared to sodium 2-ethylhexanoate, it has a higher solubility in organic solvents. Calcium and magnesium 2-ethylhexanoates are less reactive and are used in different applications, such as stabilizers in plastics .
Properties
IUPAC Name |
potassium;2-ethylhexanoate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.K.H2O/c1-3-5-6-7(4-2)8(9)10;;/h7H,3-6H2,1-2H3,(H,9,10);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQJZOLOODQKCL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17KO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














